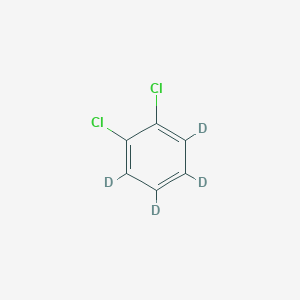

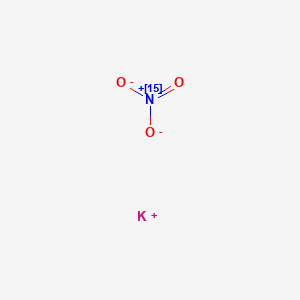

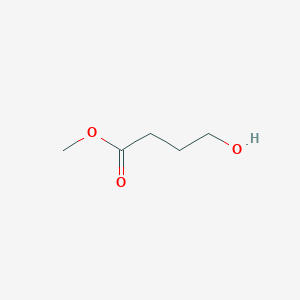

![molecular formula C18H25NO4 B032968 (2S)-2-[[(苄氧羰基)氨基]-5-己烯酸叔丁酯 CAS No. 127623-77-2](/img/structure/B32968.png)

(2S)-2-[[(苄氧羰基)氨基]-5-己烯酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, a closely related analog, demonstrates a key step in synthesizing protected amino acid derivatives. This process involves alkylation and selective cleavage, highlighting the compound's utility in peptide synthesis and the incorporation of boronic acid moieties for subsequent cross-coupling reactions (Hsiao, 1998). Additionally, the synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives showcases a versatile method for preparing N-protected amino acids, essential for peptide and protein engineering (Chevallet et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals insights into the stereochemistry and conformational preferences of these molecules. These studies show the α-aminoisobutyric acid residues adopting specific helical and mixed conformations, contributing to our understanding of peptide mimicry and design (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Compounds similar to "(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester" undergo various chemical reactions that highlight their reactivity and utility in organic synthesis. For instance, the oxidation and deprotection of benzyl and allyl ethers demonstrate the compound's versatility in functional group transformations (Ochiai et al., 1996). Additionally, reactions involving additions to the double bond in related esters showcase the potential for creating diverse molecular architectures (Glushko et al., 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their handling and application in synthesis. Although specific data for "(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester" is not detailed in the provided references, the analysis of similar compounds offers valuable insights into handling and application considerations in synthetic protocols.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing a wide range of chemical transformations, define the utility of these compounds in synthetic organic chemistry. The synthesis and reactivity patterns of related compounds, such as the facile synthesis of N-protected amino acids, underscore the chemical versatility and application breadth of these molecules (Adamczyk & Reddy, 2001).

科学研究应用

甲氨蝶呤衍生物的合成:该化合物已用于甲氨蝶呤(MTX)衍生物的合成,有助于理解MTX与二氢叶酸还原酶的结合及其抗叶酸活性(Piper、Montgomery、Sirotnak 和 Chello,1982)。

对映选择性合成:它已被用于正交保护二氨基丙酸酯和非天然氨基酸酯的对映选择性合成,展示了其在有机催化中对高对映选择性的作用(Kumaraswamy 和 Pitchaiah,2011)。

对映体纯衍生物:已经对对映体纯衍生物进行了研究,特别关注它们的分子结构和氢键相互作用,这对于理解立体化学至关重要(Clegg、Jackson、O'neil 和 Wishart,1994)。

简便的合成技术:研究集中于开发在温和条件下生产各种衍生物的简便合成方法,扩大了该化合物在合成化学中的用途(Chevallet、Garrouste、Malawska 和 Martínez,1993)。

不对称合成:该化合物已用于不饱和β-氨基酸衍生物的不对称合成,证明了其在立体选择性合成过程中的作用(Davies、Fenwick 和 Ichihara,1997)。

新型氨基酸合成:它已被用于合成新型氨基酸,例如 (S)-(+)-2-氨基-6-(氨氧基)己酸,突出了其在创建非蛋白氨基酸中的用途(Adamczyk 和 Reddy,2001)。

选择性脱保护方法:已经进行了研究以提高在苄氧羰基的存在下叔丁酯基团脱保护的选择性,这对于肽合成至关重要(Bodanszky 和 Bodanszky,2009)。

属性

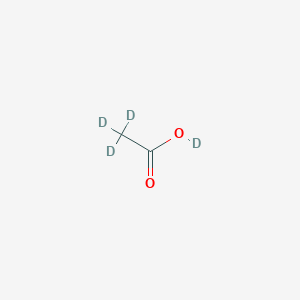

IUPAC Name |

tert-butyl (2S)-2-(phenylmethoxycarbonylamino)hex-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINMGAIULDFCAH-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。